molecular formula C21H15FN2O2 B398759 2-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

2-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B398759
M. Wt: 346.4g/mol
InChI Key: QAESBZKMTUIXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a fluorine atom, a benzooxazole ring, and a tolyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One possible route could include:

    Formation of Benzooxazole Ring: Starting from an appropriate ortho-aminophenol and a carboxylic acid derivative, the benzooxazole ring can be formed through cyclization.

    Introduction of Fluorine Atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling with Tolyl Group: The final step might involve coupling the benzooxazole derivative with a tolyl group using a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tolyl group, leading to the formation of corresponding benzoic acid derivatives.

    Reduction: Reduction reactions could target the benzooxazole ring or the amide bond, potentially leading to ring-opened products or amines.

    Substitution: The fluorine atom and other aromatic positions may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or bromine (Br2) for electrophilic substitution.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines or ring-opened products.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential pharmacological agent for treating diseases.

    Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorine atom and the benzooxazole ring could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-N-(2-m-tolyl-benzamide): Lacks the benzooxazole ring.

    N-(2-m-tolyl-benzooxazol-5-yl)-benzamide: Lacks the fluorine atom.

    2-Fluoro-N-(benzooxazol-5-yl)-benzamide: Lacks the tolyl group.

Uniqueness

The combination of the fluorine atom, benzooxazole ring, and tolyl group in 2-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide may confer unique chemical and biological properties, such as enhanced stability, binding affinity, and specificity.

Properties

Molecular Formula

C21H15FN2O2

Molecular Weight

346.4g/mol

IUPAC Name

2-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

InChI

InChI=1S/C21H15FN2O2/c1-13-5-4-6-14(11-13)21-24-18-12-15(9-10-19(18)26-21)23-20(25)16-7-2-3-8-17(16)22/h2-12H,1H3,(H,23,25)

InChI Key

QAESBZKMTUIXMX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4F

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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